Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a cyclopropane ring substituted with a carboxylate ester and a phenyl group bearing a hydroxymethyl substituent. It is primarily used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with phenyl compounds under specific conditions. One common method includes the esterification of 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and application .
Comparison with Similar Compounds
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar to the methyl ester but with an ethyl group, which may influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOHPRGNJTTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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